N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide
Description
N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-4-3-5-16(12-15)21-18(23)8-11-22-10-7-14(13-22)17-6-1-2-9-20-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNKNYMCTKMIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)CCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the pyrrolidine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide
- N-(3-bromophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide
- N-(3-methylphenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide
Uniqueness
N-(3-fluorophenyl)-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This makes the compound potentially more selective and potent compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
